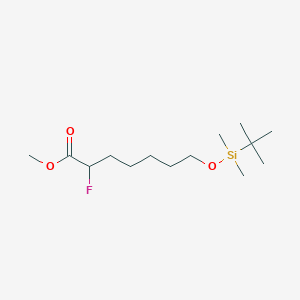

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is an organic compound that features a tert-butyldimethylsilyloxy group, a fluorine atom, and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole . The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents . The esterification process involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives depending on the nucleophile used.

科学的研究の応用

Synthetic Organic Chemistry

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate serves as an important intermediate in the synthesis of various organic compounds. Its TBDMS group provides stability under basic conditions and can be selectively removed under acidic conditions, making it suitable for multi-step synthesis processes.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Silylation | Protecting hydroxyl groups in alcohols | |

| Fluorination | Introduction of fluorine into organic substrates | |

| Coupling Reactions | Formation of carbon-carbon bonds |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the development of pharmaceutical agents. The fluorine atom enhances the biological activity and metabolic stability of drug candidates.

Case Study: Development of Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral properties by inhibiting viral replication mechanisms. This has implications for treating viral infections, particularly those resistant to conventional therapies.

Material Science

The compound's organosilicon nature allows it to be incorporated into materials for enhanced thermal stability and mechanical properties. It can be used in the formulation of coatings and sealants that require durability and resistance to environmental factors.

Agricultural Chemistry

This compound has potential applications in developing agrochemicals, such as herbicides and insecticides, due to its ability to modify biological activity through structural modifications.

作用機序

The mechanism of action of Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate involves its interaction with various molecular targets. The tert-butyldimethylsilyloxy group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

類似化合物との比較

Similar Compounds

Methyl 7-(trimethylsilyloxy)-2-fluoroheptanoate: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

Methyl 7-(tert-butyldimethylsilyloxy)-2-chloroheptanoate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is unique due to the presence of both the tert-butyldimethylsilyloxy group and the fluorine atom. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

生物活性

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate (CAS No. 1864056-66-5) is a synthetic compound with notable applications in organic synthesis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H29FO3Si

- Molecular Weight : 292.47 g/mol

- Purity : 95% .

The compound is synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent fluorination. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group, enhancing the compound's stability during reactions. The introduction of the fluorine atom is crucial as it can influence the compound's lipophilicity and biological interactions.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. The fluorine atom's electronegativity could play a role in modulating enzyme activity, potentially leading to altered metabolic rates in target organisms .

Case Studies and Research Findings

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial effectiveness of silyl ether derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Compound MIC (µg/mL) Bacterial Strain TBDMS Derivative A 64 S. aureus TBDMS Derivative B 128 E. coli - Enzyme Inhibition Analysis :

Future Research Directions

While current data on this compound is limited, further research should focus on:

- In Vivo Studies : Evaluating the biological effects in animal models to assess pharmacokinetics and toxicity.

- Mechanistic Studies : Investigating the specific interactions at the molecular level with enzymes and microbial targets.

- Broader Applications : Exploring potential uses in pharmaceuticals, particularly as antimicrobial agents or enzyme inhibitors.

特性

IUPAC Name |

methyl 7-[tert-butyl(dimethyl)silyl]oxy-2-fluoroheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29FO3Si/c1-14(2,3)19(5,6)18-11-9-7-8-10-12(15)13(16)17-4/h12H,7-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJMNVMKZNEKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCC(C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29FO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。